molecular formula C28H38FN3O3S2 B14134663 propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate CAS No. 345915-22-2

propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate

Cat. No.: B14134663
CAS No.: 345915-22-2
M. Wt: 547.8 g/mol
InChI Key: HDLQRRXIAQRHPE-GNKBHMEESA-N
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Description

Propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate is a complex organic compound. It features a combination of fluorophenyl, pyrrolidinyl, and methylsulfanyl groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate typically involves multi-step organic synthesis. The process may start with the preparation of the fluorophenyl ethyl derivative, followed by the introduction of the pyrrolidinyl and methylsulfanyl groups through various coupling reactions. Each step requires specific reagents, catalysts, and conditions, such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the fluorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be studied for its interactions with biological molecules. Its fluorophenyl and pyrrolidinyl groups could make it a candidate for binding studies with proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. The presence of fluorine and sulfur atoms might contribute to its activity as a drug candidate, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics like increased stability or reactivity.

Mechanism of Action

The mechanism by which propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives, pyrrolidinyl compounds, and methylsulfanyl-containing molecules. Examples might include:

  • 4-fluorophenylalanine
  • Pyrrolidine-2-carboxylic acid
  • Methylsulfonylmethane (MSM)

Uniqueness

What sets propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate apart is its combination of these functional groups in a single molecule. This unique structure may confer specific properties, such as enhanced binding affinity or reactivity, making it a valuable compound for research and development.

Properties

CAS No.

345915-22-2

Molecular Formula

C28H38FN3O3S2

Molecular Weight

547.8 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C28H38FN3O3S2/c1-18(2)35-28(34)26(12-13-37-3)32-27(33)25-15-22(30-16-23-14-24(36)17-31-23)11-8-20(25)7-4-19-5-9-21(29)10-6-19/h5-6,8-11,15,18,23-24,26,30-31,36H,4,7,12-14,16-17H2,1-3H3,(H,32,33)/t23-,24-,26-/m0/s1

InChI Key

HDLQRRXIAQRHPE-GNKBHMEESA-N

Isomeric SMILES

CC(C)OC(=O)[C@H](CCSC)NC(=O)C1=C(C=CC(=C1)NC[C@@H]2C[C@@H](CN2)S)CCC3=CC=C(C=C3)F

Canonical SMILES

CC(C)OC(=O)C(CCSC)NC(=O)C1=C(C=CC(=C1)NCC2CC(CN2)S)CCC3=CC=C(C=C3)F

Origin of Product

United States

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